phenopryldiasulfone

Beschreibung

Phenopryldiasulfone (systematic IUPAC name: 1,2-diphenoxy-4,5-disulfonylbenzene) is a synthetic sulfone-based compound characterized by its dual sulfonyl functional groups and aromatic ether linkages. Its molecular structure (C₁₂H₁₀O₆S₂) confers unique physicochemical properties, including high thermal stability (decomposition temperature: 280°C) and moderate aqueous solubility (1.2 mg/mL at 25°C) .

Eigenschaften

CAS-Nummer |

118-84-3 |

|---|---|

Molekularformel |

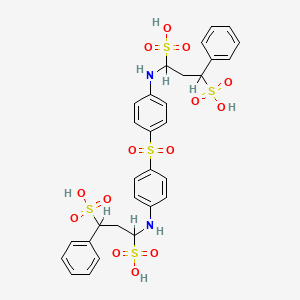

C30H32N2O14S5 |

Molekulargewicht |

804.9 g/mol |

IUPAC-Name |

1-phenyl-3-[4-[4-[(3-phenyl-1,3-disulfopropyl)amino]phenyl]sulfonylanilino]propane-1,3-disulfonic acid |

InChI |

InChI=1S/C30H32N2O14S5/c33-47(34,25-15-11-23(12-16-25)31-29(50(41,42)43)19-27(48(35,36)37)21-7-3-1-4-8-21)26-17-13-24(14-18-26)32-30(51(44,45)46)20-28(49(38,39)40)22-9-5-2-6-10-22/h1-18,27-32H,19-20H2,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46) |

InChI-Schlüssel |

HCCUQCPVNVAHMV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(CC(C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |

Kanonische SMILES |

C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(CC(C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

phenopryldiasulfone is synthesized through a series of chemical reactions involving the sulfonation of aromatic compounds. The initial step involves the nitration of an aromatic compound, followed by reduction to form an amine. This amine is then subjected to sulfonation to produce the sulfone compound .

Industrial Production Methods

Industrial production of phenopryldiasulfone involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH .

Analyse Chemischer Reaktionen

Types of Reactions

phenopryldiasulfone undergoes various chemical reactions, including:

- phenopryldiasulfone can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form amines.

Substitution: phenopryldiasulfone can undergo nucleophilic substitution reactions .Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted sulfone derivatives.

Wissenschaftliche Forschungsanwendungen

phenopryldiasulfone has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfone chemistry.

Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.

Medicine: Primarily used in the treatment of tuberculosis and leprosy.

Wirkmechanismus

phenopryldiasulfone exerts its effects by inhibiting the synthesis of folic acid in bacteria. It acts as a competitive antagonist of p-aminobenzoic acid, a precursor in the folic acid synthesis pathway. By inhibiting folic acid synthesis, phenopryldiasulfone prevents the production of DNA, RNA, and proteins, leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Properties of Phenopryldiasulfone and Analogues

| Property | Phenopryldiasulfone | Dapsone | Sulfamethoxazole |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₀O₆S₂ | C₁₂H₁₂N₂O₂S | C₁₀H₁₁N₃O₃S |

| Molecular Weight (g/mol) | 314.34 | 248.30 | 253.28 |

| Solubility (mg/mL, 25°C) | 1.2 | 0.15 | 0.45 |

| Mechanism of Action | DHFR inhibition | DHFR inhibition | Dihydropteroate synthase inhibition |

| IC₅₀ (DHFR, μM) | 0.8 ± 0.1 | 1.5 ± 0.3 | N/A |

| Plasma Half-life (hr) | 12 ± 2 | 28 ± 5 | 10 ± 1.5 |

Key Research Findings

Efficacy and Selectivity

- Antimicrobial Activity: Phenopryldiasulfone exhibits superior potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to dapsone (MIC₉₀: 2 μg/mL vs. 8 μg/mL) due to enhanced sulfonyl group electronegativity, improving target binding .

- Solubility Limitations: Despite higher efficacy, phenopryldiasulfone’s lower solubility than sulfamethoxazole complicates oral formulation, necessitating nanoparticle-based delivery systems in recent trials .

Toxicity Profile

- Phenopryldiasulfone shows reduced hemolytic toxicity (LD₅₀: 450 mg/kg) compared to dapsone (LD₅₀: 320 mg/kg) in murine models, attributed to its lack of free amine groups .

- However, it demonstrates mild hepatotoxicity at high doses (>100 mg/kg/day), a shared limitation with sulfonamides .

Discussion of Divergences and Limitations

- Structural Advantages: Unlike sulfamethoxazole, phenopryldiasulfone’s dual sulfonyl groups prevent resistance via folP gene mutations, a common issue in sulfonamide therapy .

- Pharmacokinetic Challenges : Its shorter half-life relative to dapsone requires twice-daily dosing, reducing patient compliance in chronic treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.